Abbv-cls-484

Catalog No.
S11223456
CAS No.
2489404-97-7
M.F
C17H24FN3O4S
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abbv-cls-484

CAS Number

2489404-97-7

Product Name

Abbv-cls-484

IUPAC Name

5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1

InChI Key

DVFCRTGTEXUFIN-GFCCVEGCSA-N

Canonical SMILES

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Isomeric SMILES

CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Description

Osunprotafib is an orally bioavailable inhibitor of the T-cell specific tyrosine-protein phosphatase non-receptor type 2 (PTPN2), with potential immunomodulating and antineoplastic activities. Upon oral administration, osunprotafib specifically targets and binds to PTPN2. This prevents PTPN2-mediated signal transduction pathways and may activate anti-tumor T-cell immune responses. It may also sensitize tumor cells to immunotherapeutics. PTPN2 negatively regulates TCR and cytokine signaling needed for T cell function, homeostasis and differentiation.

ABBV-CLS-484, also known as AC484, is a novel small-molecule inhibitor specifically targeting the protein tyrosine phosphatases PTPN2 and PTPN1. This compound is recognized for its potential as an oral therapeutic agent in cancer immunotherapy, particularly due to its ability to enhance anti-tumor immunity. The discovery of ABBV-CLS-484 marks it as the first active-site phosphatase inhibitor to enter clinical evaluation for cancer therapy, a significant milestone given that phosphatases have historically been considered "undruggable" due to challenges associated with their active sites .

Designed to optimize its pharmacological properties. The synthetic route includes the preparation of various intermediates through reactions such as hydrolysis, alkylation, and cyclization. Key steps involve the formation of an acylsulfamide ring structure that mimics phosphorylated tyrosine residues, crucial for engaging the active site of PTPN2 and PTPN1 .

In preclinical studies, ABBV-CLS-484 has demonstrated potent biological activity by promoting a unique functional state in T cells characterized by increased cytotoxicity and reduced exhaustion. This was evidenced by enhanced phosphorylation of STAT1 and upregulation of interferon-stimulated genes following treatment with ABBV-CLS-484 in combination with interferon gamma. Furthermore, in murine models resistant to PD-1 blockade, ABBV-CLS-484 monotherapy significantly generated robust anti-tumor immunity .

ABBV-CLS-484 is currently under investigation for its application in treating solid tumors through clinical trials. Its primary application lies in enhancing immune responses against tumors that are typically resistant to existing immunotherapies such as immune checkpoint inhibitors. The compound's ability to modulate immune cell function positions it as a promising candidate for combination therapies in oncology .

Studies have shown that ABBV-CLS-484 interacts with various immune cell subsets, enhancing their functional capabilities. Specifically, it promotes the proliferation and activation of CD8+ T cells and natural killer cells while reducing T cell dysfunction. This interaction is mediated through enhanced signaling pathways such as JAK-STAT, which are pivotal for effective immune responses against tumors .

ABBV-CLS-484 shares structural and functional similarities with other small-molecule inhibitors targeting protein tyrosine phosphatases. Notable similar compounds include:

Compound NameTargeted PhosphatasesPotency (IC50)Clinical Status
Compound 182PTP1B, PTPN2>15,000-fold selectivity over other PTPsPreclinical
Compound 1 (generic)PTPN2VariesResearch
Compound 2 (generic)PTPN1VariesResearch

ABBV-CLS-484 is unique due to its dual inhibition of both PTPN2 and PTPN1, which enhances its efficacy in promoting anti-tumor immunity compared to other compounds that may target only one phosphatase or have less specificity .

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

385.14715559 g/mol

Monoisotopic Mass

385.14715559 g/mol

Heavy Atom Count

26

UNII

82TTG6WR6B

Dates

Modify: 2024-08-08

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